molecular formula C16H12O6 B1632606 7,2',4'-Trihydroxy-5-Methoxy-3-phenylcouMarin CAS No. 1092952-62-9

7,2',4'-Trihydroxy-5-Methoxy-3-phenylcouMarin

Cat. No. B1632606
CAS RN: 1092952-62-9
M. Wt: 300.26 g/mol
InChI Key: FTOHMMMSWYNATM-UHFFFAOYSA-N
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Description

7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcouMarin is a natural product found in Campylotropis hirtella . It is a type of coumarin and has a molecular formula of C16H12O6 .


Molecular Structure Analysis

The molecular structure of 7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcouMarin consists of 16 carbon atoms, 12 hydrogen atoms, and 6 oxygen atoms . For a more detailed structure, you may refer to resources like PubChem .


Physical And Chemical Properties Analysis

7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcouMarin is a yellow powder . It has a molecular weight of 300.3 g/mol . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Safety and Hazards

Specific safety and hazard information for 7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcouMarin is not available in the resources I have. For detailed safety information, it’s recommended to refer to the material safety data sheet (MSDS) provided by the manufacturer .

Mechanism of Action

Target of Action

The primary target of 7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcoumarin is the Prostate Specific Antigen (PSA) secreted from androgen-dependent prostate cancer cell line, LNCaP cells . PSA is a protein produced by cells of the prostate gland and is often elevated in the presence of prostate cancer.

Mode of Action

7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcoumarin interacts with its target by inhibiting the secretion of PSA in LNCaP cells . This interaction results in a decrease in the level of PSA, which is a key marker in the diagnosis and monitoring of prostate cancer.

Biochemical Pathways

It is known that the compound’s action on psa secretion could potentially affect the growth and proliferation of prostate cancer cells .

Result of Action

The molecular and cellular effects of 7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcoumarin’s action include the inhibition of PSA secretion in LNCaP cells . This can potentially lead to a decrease in the growth and proliferation of prostate cancer cells.

properties

IUPAC Name

3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-14-5-9(18)6-15-12(14)7-11(16(20)22-15)10-3-2-8(17)4-13(10)19/h2-7,17-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOHMMMSWYNATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=C(C(=O)O2)C3=C(C=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,2',4'-Trihydroxy-5-Methoxy-3-phenylcouMarin

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